Comparative In Vivo Anti-Inflammatory Activity: Methyl Ester vs. Ethyl Ester (Tinoridine) in the Rat Carrageenin Edema Model
In the rat carrageenin-induced paw edema model, the methyl ester (Compound A) and the ethyl ester tinoridine (Compound C) were evaluated head-to-head, alongside reference NSAIDs phenylbutazone and aminopyrine [1]. The methyl ester at an oral dose of 250 mg/kg produced 51% inhibition of edema, compared to 56% inhibition for the ethyl ester at the same dose—a difference of only 5 percentage points [1]. At 100 mg/kg oral, the methyl ester achieved 41% inhibition versus 44% for the ethyl ester [1]. The estimated ED₅₀ values were approximately 105 mg/kg for the methyl ester and 100 mg/kg for the ethyl ester, indicating near-equivalent potency within the methodological variability of the assay [1]. Reference compound phenylbutazone showed 38% inhibition at 100 mg/kg (ED₅₀ ≈ 80 mg/kg), while aminopyrine showed 49% inhibition at 250 mg/kg (ED₅₀ ≈ 210 mg/kg) [1]. This demonstrates that the methyl ester retains the anti-inflammatory pharmacophore activity of the scaffold with only a marginal potency decrement relative to the clinically studied ethyl ester.
| Evidence Dimension | In vivo anti-inflammatory potency: carrageenin-induced rat paw edema inhibition |
|---|---|
| Target Compound Data | Methyl ester (Compound A): 51% inhibition at 250 mg/kg p.o.; 41% at 100 mg/kg; ED₅₀ ≈ 105 mg/kg |
| Comparator Or Baseline | Ethyl ester / Tinoridine (Compound C): 56% inhibition at 250 mg/kg; 44% at 100 mg/kg; ED₅₀ ≈ 100 mg/kg. Phenylbutazone: 38% at 100 mg/kg; ED₅₀ = 80 mg/kg. Aminopyrine: 49% at 250 mg/kg; ED₅₀ ≈ 210 mg/kg |
| Quantified Difference | Methyl ester shows 5 percentage points lower edema inhibition at 250 mg/kg; ED₅₀ difference of ~5 mg/kg (comparable potency) |
| Conditions | Donryu rat, male, 120–200 g; carrageenin-induced paw edema measured per Winter et al. (1962) method; oral administration; Table 1 of US Patent 3,563,997 |
Why This Matters
For procurement decisions in anti-inflammatory pharmacology research, this methyl ester provides a scaffold-matched comparator to tinoridine with near-equivalent in vivo potency, enabling mechanistic SAR studies without the confounding variable of the ethyl ester's clinical toxicity baggage.
- [1] Nakanishi M, Tahara T, Imamura H, Maruyama Y. US Patent 3,563,997. Certain thieno(2,3-c)pyridines. Issued February 16, 1971. Table 1, lines 213–226: Inhibition of carrageenin edema data for Compounds A and C. View Source
